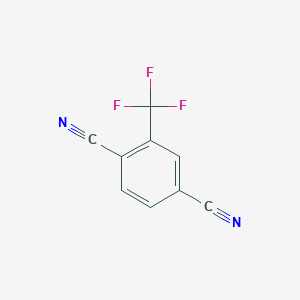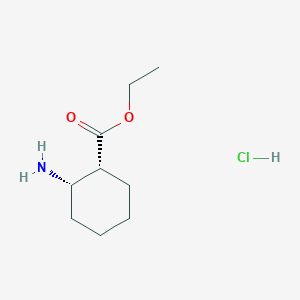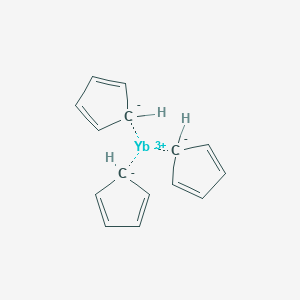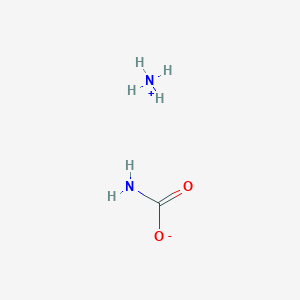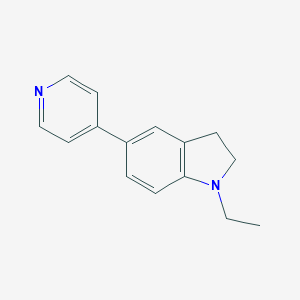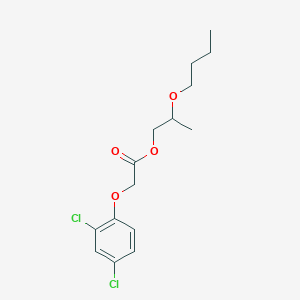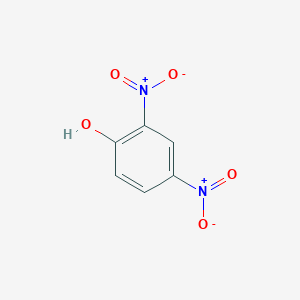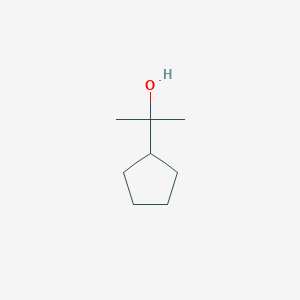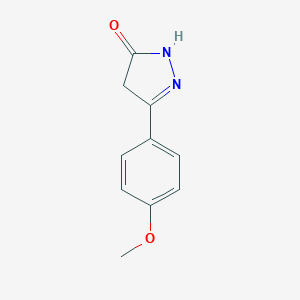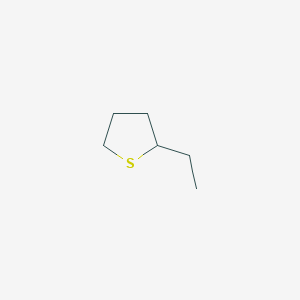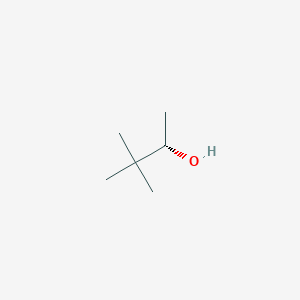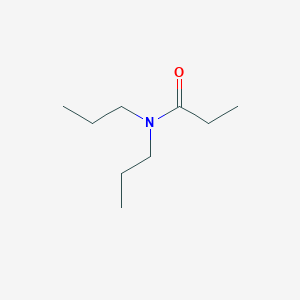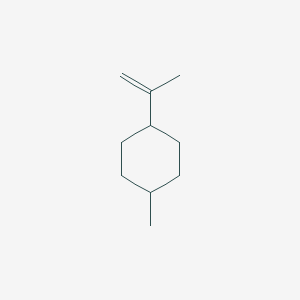![molecular formula C22H16N2Na2O8S2 B072956 Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) CAS No. 1324-06-7](/img/structure/B72956.png)
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and environmental science.
Wirkmechanismus
The mechanism of action of Anthracenesulfonic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. As a fluorescent probe, it binds to specific biomolecules and emits light upon excitation. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
Biochemische Und Physiologische Effekte
Anthracenesulfonic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used to image specific biomolecules in cells. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Anthracenesulfonic acid in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Anthracenesulfonic acid. One direction is to further investigate its anti-inflammatory and anticancer properties and to develop it as a potential drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new polymers and organic light-emitting diodes. Additionally, it could be further studied as a fluorescent probe for biological imaging and as a marker for the detection of wastewater contamination.
Conclusion:
Anthracenesulfonic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, materials science, and environmental science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. However, its low solubility in water and potential toxicity should be taken into consideration when using it in lab experiments. Further research on Anthracenesulfonic acid could lead to the development of new drugs, materials, and environmental monitoring techniques.
Synthesemethoden
Anthracenesulfonic acid is synthesized through the reaction of anthracene with sulfuric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form 4-nitroanthracene-2-sulfonic acid. The nitro group is then reduced to an amino group using tin and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt.
Wissenschaftliche Forschungsanwendungen
Anthracenesulfonic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have anti-inflammatory and anticancer properties. It has also been used as a fluorescent probe in biological imaging and as a sensitizer in photodynamic therapy. In materials science, it has been incorporated into polymers to improve their mechanical properties and as a dye in organic light-emitting diodes. In environmental science, it has been used as a marker for the detection of wastewater contamination.
Eigenschaften
CAS-Nummer |
1324-06-7 |
|---|---|
Produktname |
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) |
Molekularformel |
C22H16N2Na2O8S2 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
InChI-Schlüssel |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
1324-06-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




